(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
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Overview
Description
(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes multiple functional groups such as sulfanyl, imino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction
Properties
Molecular Formula |
C25H26N6S2 |
---|---|
Molecular Weight |
474.6g/mol |
IUPAC Name |
5-methyl-4-[3-[(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)methylideneamino]propyliminomethyl]-2-phenyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C25H26N6S2/c1-18-22(24(32)30(28-18)20-10-5-3-6-11-20)16-26-14-9-15-27-17-23-19(2)29-31(25(23)33)21-12-7-4-8-13-21/h3-8,10-13,16-17,28-29H,9,14-15H2,1-2H3 |
InChI Key |
UEZRRQYTHYCACG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NCCCN=CC3=C(NN(C3=S)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NCCCN=CC3=C(NN(C3=S)C4=CC=CC=C4)C |
Origin of Product |
United States |
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